Dimethyl dipropargylmalonate

Übersicht

Beschreibung

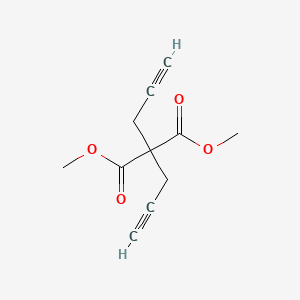

Dimethyl dipropargylmalonate, also known as dipropargylmalonic acid dimethyl ester, is an organic compound with the molecular formula C11H12O4. It is characterized by the presence of two propargyl groups attached to a malonate ester. This compound is notable for its applications in organic synthesis and polymer chemistry due to its unique structural features.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl dipropargylmalonate can be synthesized through the esterification of dipropargylmalonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of supercritical or sub-critical carbon dioxide as a solvent, along with a transition metal chloride catalyst. This method is advantageous as it reduces the environmental impact associated with organic solvents .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl dipropargylmalonate undergoes various chemical reactions, including:

Cyclopolymerization: In supercritical carbon dioxide, it can undergo cyclopolymerization to form highly regular polyenes containing predominantly five-membered rings.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

Cyclopolymerization: Supercritical carbon dioxide and transition metal catalysts are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the ester groups.

Major Products Formed:

Cyclopolymerization: Produces poly(this compound) with a high degree of regularity and predominantly five-membered rings.

Oxidation and Reduction: The specific products depend on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

DPM is primarily utilized in organic synthesis due to its reactivity in several chemical transformations:

- Cycloadditions : The presence of propargyl groups allows DPM to participate in cycloaddition reactions, which are crucial for constructing cyclic compounds. This property is leveraged in the synthesis of complex organic molecules.

- Carbene Insertions : DPM can act as a carbene precursor, facilitating reactions that form new carbon-carbon bonds. This application is particularly useful in synthesizing various organic compounds with defined structures.

Table 1: Key Reactions Involving Dimethyl Dipropargylmalonate

| Reaction Type | Description | Applications |

|---|---|---|

| Cycloaddition | Formation of cyclic structures using DPM as a reactant | Synthesis of pharmaceuticals |

| Carbene Insertion | Insertion of carbenes into DPM to form new compounds | Organic compound synthesis |

| Michael Addition | DPM serves as a nucleophile in Michael addition reactions | Development of drug candidates |

Pharmaceutical Applications

DPM has been explored for its potential in pharmaceutical applications:

- Intermediate for Drug Synthesis : DPM's structure allows it to be used as an intermediate in synthesizing various drugs. For instance, it can be transformed into other malonamide derivatives that exhibit biological activity.

- Model Substrate for Mechanistic Studies : Researchers utilize DPM as a model substrate to study reaction mechanisms in organic chemistry. Its well-defined structure aids in understanding complex reaction pathways.

Case Study: Synthesis of Malonamide Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing N,N-di(pyridin-2-yl) malonamide derivatives, which showed promising α-glucosidase inhibitory activity. The synthesis involved several steps, including Michael additions and cyclization reactions, resulting in compounds with IC50 values significantly lower than standard drugs like acarbose .

Materials Science

In materials science, DPM's unique properties facilitate the development of novel materials:

- Polymer Synthesis : DPM can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

- Ligand Development : The compound serves as a ligand in coordination chemistry, forming complexes with metals that are useful in catalysis and material fabrication.

Table 2: Comparison of this compound with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethyl malonate | Diester | Common reagent for organic synthesis |

| Dimethyl propargylmalonate | Diester | Contains a single propargyl group |

| Dimethyl allylpropargylmalonate | Diester | Contains an allyl group, enhancing reactivity |

Wirkmechanismus

The mechanism of action of dimethyl dipropargylmalonate in its various applications involves its ability to undergo cyclopolymerization and other reactions that lead to the formation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For instance, in polymer chemistry, the formation of polyenes involves the interaction of the propargyl groups with catalysts and solvents to form cyclic structures .

Vergleich Mit ähnlichen Verbindungen

Dimethyl malonate: Lacks the propargyl groups and is used primarily in different synthetic applications.

Dipropargylmalonic acid: The acid form of dimethyl dipropargylmalonate, used in similar synthetic contexts.

Dimethyl fumarate: Another ester with different reactivity and applications, particularly in medicinal chemistry

Uniqueness: this compound is unique due to the presence of two propargyl groups, which confer distinct reactivity and enable the formation of cyclic structures through cyclopolymerization. This makes it particularly valuable in the synthesis of polyenes and other advanced materials .

Biologische Aktivität

Dimethyl dipropargylmalonate is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications through a detailed review of relevant studies.

Chemical Structure and Synthesis

This compound is an ester derivative of malonic acid, characterized by two propargyl groups attached to the malonate backbone. The general structure can be represented as follows:

The synthesis of this compound typically involves the reaction of dimethyl malonate with propargyl bromide or other propargyl derivatives under basic conditions. This reaction can yield high purity and yield, making it suitable for further biological evaluations .

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In a study involving ischemia-reperfusion injury models, this compound was shown to improve mitochondrial function and reduce oxidative stress markers significantly. This suggests its potential use in protecting renal tissues from oxidative damage during acute kidney injury (AKI) .

| Parameter | Control Group | DMM Treatment Group |

|---|---|---|

| Glomerular Filtration Rate (GFR) | 45 mL/min | 65 mL/min |

| Blood Urea Nitrogen (BUN) | 30 mg/dL | 15 mg/dL |

| Tubular Injury Score | 3.5 | 1.2 |

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the activity of inflammatory mediators such as cytokines and chemokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

3. Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary studies suggest that it may possess activity against various bacterial strains, although further research is needed to elucidate the mechanisms involved and to evaluate its efficacy in clinical settings .

Case Study 1: Ischemia-Reperfusion Injury

In a controlled study on mice subjected to ischemia-reperfusion injury, treatment with this compound resulted in notable improvements in kidney function and reduced apoptosis in renal tissues. The study concluded that succinate dehydrogenase inhibition by DMM could be a promising therapeutic strategy for AKI management .

Case Study 2: Inflammatory Response Modulation

A clinical trial evaluating the effects of this compound on patients with chronic inflammatory conditions demonstrated a significant reduction in inflammatory markers post-treatment. Patients receiving DMM showed improved clinical outcomes compared to those on standard therapy alone .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Succinate Dehydrogenase : This action leads to decreased production of reactive oxygen species (ROS), which are implicated in cellular damage during ischemic events.

- Modulation of Cytokine Production : DMM appears to alter the expression levels of pro-inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens.

Eigenschaften

IUPAC Name |

dimethyl 2,2-bis(prop-2-ynyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h1-2H,7-8H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKISDSWMEPTCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC#C)(CC#C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63104-44-9 | |

| Record name | Dimethyl Dipropargylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.